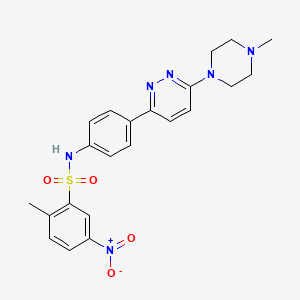

![molecular formula C26H24N2O3S B2500069 4-(((2,2-二甲基-2,3-二氢苯并呋喃-7-基)氧基)甲基)-N-(6-甲基苯并[4]噻唑-2-基)苯甲酰胺 CAS No. 941944-06-5](/img/structure/B2500069.png)

4-(((2,2-二甲基-2,3-二氢苯并呋喃-7-基)氧基)甲基)-N-(6-甲基苯并[4]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties due to its benzofuran and benzothiazole moieties. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related benzamide derivatives and their synthesis, molecular structure, and chemical reactions, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of benzamide derivatives is well-documented in the literature. For instance, a series of N-(thiazol-2-yl)benzamide derivatives were synthesized using a crystal engineering approach to study their gelation behavior, highlighting the importance of methyl functionality and non-covalent interactions . Similarly, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives was achieved under microwave irradiation, demonstrating a solvent-free approach to creating such compounds . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly influence their properties. For example, the single crystal structure of a gelator benzamide derivative displayed a helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction . Another study reported on the crystal structures of closely related benzamides, which showed different modes of supramolecular aggregation despite similar molecular conformations . These findings suggest that the compound "4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide" may also form specific supramolecular structures based on its functional groups and overall conformation.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For instance, the oxidation of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides led to the formation of tetrahydrobenzofuran derivatives, which were further oxidized to yield 2-hydroxycyclohexane-1,3-diones . This indicates that the compound may also be reactive towards oxidation and could potentially form new derivatives through similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. The gelation behavior of certain benzamide derivatives in ethanol/water and methanol/water mixtures, as well as their stability and minimum gelator concentration (MGC), were studied, showing that small structural changes can have significant effects on their physical properties . Additionally, the anticancer activity of benzamide derivatives containing a thiadiazole scaffold was evaluated, demonstrating that these compounds can have promising biological activities . These studies suggest that "4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide" may also exhibit unique physical and chemical properties that could be of interest in various applications, including medicinal chemistry.

科学研究应用

合成和化学反应

- 这种化合物已参与了各种合成过程。Owton等人(1995年)描述了涉及类似化合物的合成过程,用于药物化学的潜在应用,特别关注豚鼠体内暴露改善(Owton et al., 1995)。

- 在另一项研究中,Saeed等人(2015年)使用相关化合物合成了一系列苯甲酰胺,展示了它们在生物学应用和结合核苷酸蛋白靶标的能力(Saeed et al., 2015)。

- Palkar等人(2017年)设计并合成了具有抗菌性能的新型类似物,突出了该化合物在药物化学中的潜力(Palkar et al., 2017)。

生物评估和应用

- Ravinaik等人(2021年)对取代苯甲酰胺进行了抗癌评估,表明该化合物在癌症研究中的相关性(Ravinaik et al., 2021)。

- 2012年,Piccoli等人探讨了类似化合物在强迫性进食中的作用,这对研究进食障碍具有重要意义(Piccoli et al., 2012)。

- Yılmaz等人(2015年)合成了具有促凋亡活性的衍生物,突出了在癌症治疗中的潜力(Yılmaz et al., 2015)。

其他应用

- Kobayashi等人(2010年)开发了一种制备相关化合物的新方法,建议在化学合成中的应用(Kobayashi et al., 2010)。

- Shen等人(2012年)合成了具有杀虫和杀真菌活性的噻唑,表明在农业应用中的潜力(Shen et al., 2012)。

属性

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3S/c1-16-7-12-20-22(13-16)32-25(27-20)28-24(29)18-10-8-17(9-11-18)15-30-21-6-4-5-19-14-26(2,3)31-23(19)21/h4-13H,14-15H2,1-3H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKBGOOOFRKSMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)COC4=CC=CC5=C4OC(C5)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide](/img/structure/B2499986.png)

![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2499987.png)

![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2499990.png)

![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2499994.png)

![Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2499998.png)

![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)

![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)

![N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2500007.png)

![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2500008.png)

![N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2500009.png)